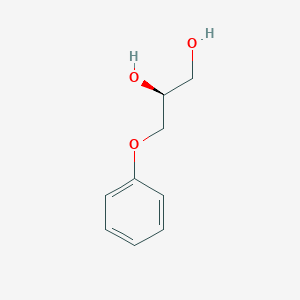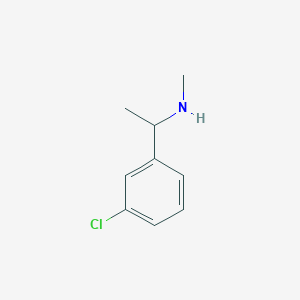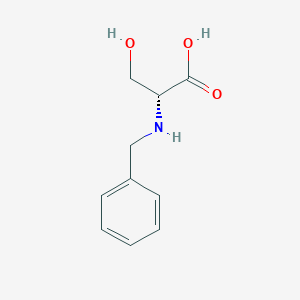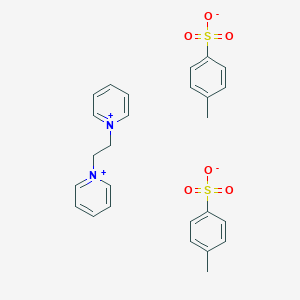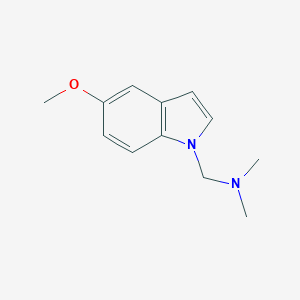
1-dimethylaminomethyl-5-methoxy-1H-indole
概要
説明
1-dimethylaminomethyl-5-methoxy-1H-indole is a chemical compound with the molecular formula C13H18N2O. It is also known as methoxymethyltryptamine (MMT) and is a derivative of tryptamine. MMT is a psychoactive compound that has been studied for its potential therapeutic applications.
作用機序
MMT works by binding to serotonin receptors in the brain, specifically the 5-HT2A receptor. This results in the activation of the receptor and the release of neurotransmitters such as dopamine and norepinephrine. The activation of these receptors leads to changes in mood, perception, and cognition.
生化学的および生理学的効果
The biochemical and physiological effects of MMT are similar to those of other psychedelic compounds. MMT has been found to increase heart rate, blood pressure, and body temperature. It can also cause changes in visual perception and alter mood and cognition.
実験室実験の利点と制限
One advantage of using MMT in lab experiments is its relatively simple synthesis method. It can be easily produced in a laboratory setting and is relatively inexpensive. However, one limitation is that MMT is a controlled substance and requires special licensing and permits to handle and use.
将来の方向性
There are several future directions for the study of MMT. One area of research is its potential therapeutic applications in treating depression, anxiety, and addiction. Another area of research is the development of new synthetic methods for producing MMT. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of MMT.
Conclusion:
In conclusion, 1-dimethylaminomethyl-5-methoxy-1H-indole, or methoxymethyltryptamine, is a psychoactive compound that has been studied for its potential therapeutic applications. It can be synthesized through a relatively simple method and has been found to activate serotonin receptors in the brain, leading to changes in mood, perception, and cognition. While there are advantages and limitations to using MMT in lab experiments, there are several future directions for research, including its potential therapeutic applications and the development of new synthetic methods.
科学的研究の応用
MMT has been studied for its potential therapeutic applications in treating depression, anxiety, and addiction. It has been shown to have a similar mechanism of action to other psychedelic compounds such as psilocybin and LSD. MMT has been found to activate serotonin receptors in the brain, leading to changes in mood, perception, and cognition.
特性
CAS番号 |
164083-68-5 |
|---|---|
製品名 |
1-dimethylaminomethyl-5-methoxy-1H-indole |
分子式 |
C12H16N2O |
分子量 |
204.27 g/mol |
IUPAC名 |
1-(5-methoxyindol-1-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C12H16N2O/c1-13(2)9-14-7-6-10-8-11(15-3)4-5-12(10)14/h4-8H,9H2,1-3H3 |
InChIキー |
JROUYZFGJCAGIS-UHFFFAOYSA-N |
SMILES |
CN(C)CN1C=CC2=C1C=CC(=C2)OC |
正規SMILES |
CN(C)CN1C=CC2=C1C=CC(=C2)OC |
同義語 |
1-dimethylaminomethyl-5-methoxy-1H-indole |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B174961.png)
![1,4-Bis[(2,5-dimethylphenyl)methyl]benzene](/img/structure/B174966.png)
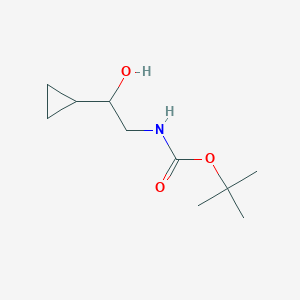
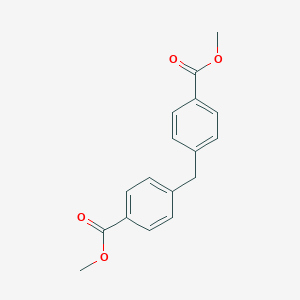
![1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B174976.png)
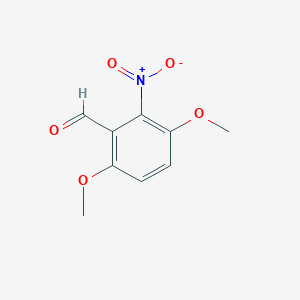
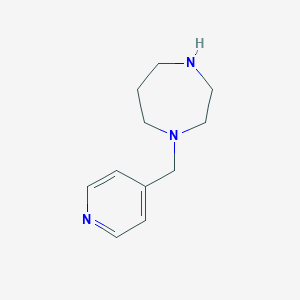
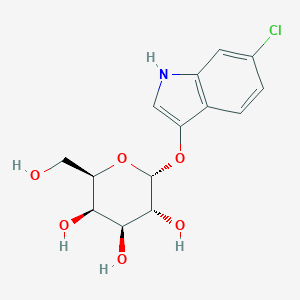
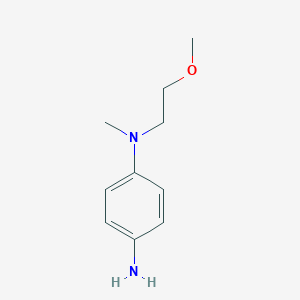
![2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol](/img/structure/B174994.png)
